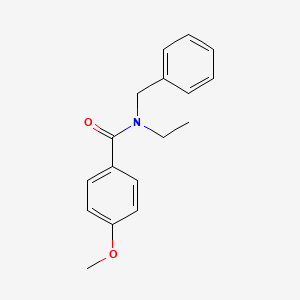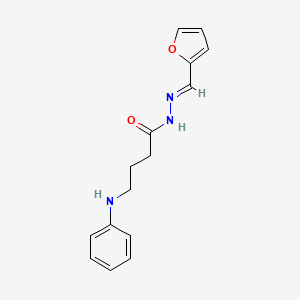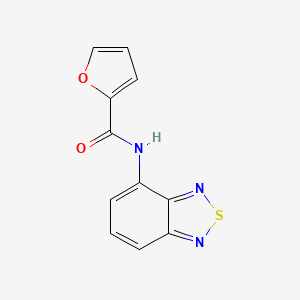![molecular formula C22H30N6O3 B5606650 N-(2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5606650.png)
N-(2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a part of a broader class of chemicals that have been synthesized and studied for their diverse biological activities and chemical properties. While specific studies directly focusing on this exact compound are scarce, the literature provides insights into related compounds with similar structural motifs. These compounds have been of interest for their potential applications in various fields, including pharmacology and material science.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical processes including nucleophilic substitution reactions, amidation, and cyclization steps. For instance, the synthesis of N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl derivatives has been described, showcasing the complexity of synthesizing such molecules (Śladowska et al., 1996).
Molecular Structure Analysis
Molecular interaction and structure analysis of similar compounds reveal the significance of their conformational stability and binding interactions. For example, studies on the molecular interaction of antagonist compounds with receptors highlight the role of conformational analysis in understanding the binding efficiency and activity (Shim et al., 2002).
Chemical Reactions and Properties
The reactivity of compounds within this class often involves interactions with biological targets, leading to various pharmacological effects. The chemical properties facilitating these reactions include the compound's ability to interact with enzymes, receptors, and other molecular targets, as demonstrated in studies on similar compounds (Lee et al., 2013).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-30-17-6-7-18(19(16-17)31-2)24-22(29)28-14-12-26(13-15-28)20-8-9-23-21(25-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVURZWXEHCKJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5606577.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5606578.png)
![3-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B5606586.png)

![9-(4-methoxybenzyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5606618.png)
![1'-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5606622.png)
![N-benzyl-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B5606628.png)
![{4-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5606636.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3-pyridinylmethyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5606637.png)
![1-[(4-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5606640.png)

![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)

